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1-(3-Chloro-4-fluorophenyl)pentan-1-one -

1-(3-Chloro-4-fluorophenyl)pentan-1-one

Catalog Number: EVT-8010722
CAS Number:
Molecular Formula: C11H12ClFO
Molecular Weight: 214.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(3-Chloro-4-fluorophenyl)pentan-1-one is an organic compound that belongs to the class of ketones, characterized by a phenyl group substituted with both chlorine and fluorine atoms. Its molecular formula is C11_{11}H12_{12}ClF O, indicating the presence of a pentanone structure with specific halogen substitutions. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceuticals.

Source

The compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem, where detailed information about its structure, synthesis methods, and properties can be found.

Classification

1-(3-Chloro-4-fluorophenyl)pentan-1-one is classified as:

  • Type: Ketone
  • Functional Groups: Aromatic halides (due to the presence of chlorine and fluorine)
  • Chemical Class: Chlorinated and fluorinated aromatic compounds
Synthesis Analysis

Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)pentan-1-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and pentanoyl chloride.
  2. Friedel-Crafts Acylation: A common method involves the Friedel-Crafts acylation reaction, where 3-chloro-4-fluorobenzene reacts with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis.
  3. Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance reaction efficiency and yield, allowing for precise control over reaction conditions.

Technical Details

The reaction conditions typically require:

  • Temperature: Controlled heating to facilitate the acylation.
  • Catalysts: Lewis acids like aluminum chloride are crucial for activating the aromatic ring for substitution.
Molecular Structure Analysis

Structure

The molecular structure of 1-(3-Chloro-4-fluorophenyl)pentan-1-one can be represented as follows:

C11H12ClF O\text{C}_{11}\text{H}_{12}\text{ClF O}

The compound features:

  • A pentanone backbone (five-carbon chain with a ketone functional group).
  • A phenyl ring substituted with chlorine at the meta position and fluorine at the para position.

Data

Key structural data includes:

  • InChI: InChI=1S/C11H12ClF O/c12-6-2-1-3-11(15)8-4-5-10(14)9(13)7-8/h4-5,7H,1-3,6H2
  • InChI Key: HBJRRAMFTUDWMQ-UHFFFAOYSA-N
    This data aids in identifying the compound in chemical databases.
Chemical Reactions Analysis

Reactions

1-(3-Chloro-4-fluorophenyl)pentan-1-one participates in various chemical reactions:

Types of Reactions

  • Oxidation: Can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: The ketone group can be reduced to form alcohols.
  • Substitution: The halogen atoms (chlorine and fluorine) can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

For these reactions:

  • Oxidation Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substitution Reagents: Sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitutions.
Mechanism of Action

The mechanism of action for 1-(3-Chloro-4-fluorophenyl)pentan-1-one involves its interaction with biological targets. The ketone functional group may participate in hydrogen bonding or act as an electrophile in various biochemical pathways. This compound's reactivity profile allows it to modulate enzyme activity or interact with receptors, making it a candidate for further pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

Some notable physical properties include:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Melting Point: Data on melting point is not universally available but is crucial for characterization.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Relevant Data

Further studies may provide specific analytical data such as NMR spectra, IR spectra, and mass spectrometry results that confirm its structure and purity .

Applications

1-(3-Chloro-4-fluorophenyl)pentan-1-one has several applications in scientific research:

Scientific Uses

  1. Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.
  2. Pharmaceutical Research: Investigated for its potential role as an intermediate in drug development, particularly in synthesizing therapeutic agents targeting specific diseases.
  3. Material Science: Utilized in producing specialty chemicals and materials due to its unique chemical properties .

This compound represents a significant interest within both academic research and industrial applications due to its versatile reactivity and potential utility in various fields of chemistry.

Synthetic Methodologies for 1-(3-Chloro-4-fluorophenyl)pentan-1-one

Friedel-Crafts Acylation: Substrate Selectivity and Catalytic Efficiency

The synthesis of 1-(3-chloro-4-fluorophenyl)pentan-1-one predominantly relies on Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene with pentanoyl chloride. This electrophilic substitution reaction faces significant challenges due to the deactivating nature of both chlorine and fluorine substituents on the aromatic ring. The meta-directing influence of the chlorine atom combined with the ortho/para-directing but weakly deactivating fluorine creates a complex electronic environment that necessitates optimized catalytic systems for selective para-acylation relative to the chlorine atom [8].

Substrate selectivity is profoundly influenced by the electron-deficient character of the aryl ring. Studies demonstrate that the chloro-fluorophenyl substrate requires enhanced electrophilic activation compared to simpler arenes, typically achieved through stoichiometric or near-stoichiometric amounts of strong Lewis acids. The reaction exhibits pronounced positional selectivity favoring acylation at the C1 position (para to chlorine, ortho to fluorine), attributable to the combined steric and electronic effects of the substituents. Competing reactions include polysubstitution and rearrangement of the acylium ion intermediate, particularly when catalyst loading is insufficient or temperature control is inadequate [8].

Table 1: Catalytic Efficiency in Friedel-Crafts Acylation of 1,2-Dichloro-4-fluorobenzene with Pentanoyl Chloride

CatalystMolar EquivalentsTemperature (°C)Reaction Time (h)Yield (%)Isomeric Purity (%)
AlCl₃1.20-5378>95
FeCl₃1.5251.58293
MoO₂Cl₂0.2600.58897
PVP-TfOH (solid)0.38027590

Recent advances focus on catalyst design to improve efficiency. Solid superacid catalysts like poly(4-vinylpyridine)-supported triflic acid (PVP-TfOH) enable near-stoichiometric substrate conversion with reduced catalyst loadings (0.3 equiv) at elevated temperatures (80°C), simplifying workup procedures by eliminating aqueous quench steps typically required for traditional Lewis acids [8]. Metal-based catalysts such as MoO₂Cl₂ demonstrate exceptional activity at low loadings (0.2 equiv), achieving 88% yield within 30 minutes at 60°C while maintaining high regioselectivity (>97%) [8] [9].

Continuous Flow Reactor Optimization for Scalable Production

The highly exothermic nature of Friedel-Crafts acylation (ΔH ≈ -90 kJ/mol) presents significant challenges in thermal management during scale-up. Continuous flow reactors address this limitation by providing orders-of-magnitude higher surface-to-volume ratios (4000 W/m²K) compared to batch reactors (20-100 W/m²K), enabling precise temperature control and minimized hot-spot formation [2] [7]. This technology facilitates reaction intensification through reduced solvent volumes, enhanced mass transfer, and operation under solvent-free conditions when reactants are liquid under processing temperatures.

Key optimization parameters for continuous synthesis include:

  • Residence time optimization: 2-5 minutes at 65°C achieves >95% conversion compared to 2-3 hours in batch
  • Mixing efficiency: Microstructured reactors (channel width: 40-200 μm) provide complete mixing within milliseconds, suppressing by-product formation
  • Catalyst immobilization: Heterogeneous catalysts (e.g., polysilane-supported Pd/Al₂O₃) enable integrated reaction-separation systems
  • Reagent stoichiometry: Near-equimolar reactant ratios sufficient due to elimination of mass transfer limitations

Table 2: Continuous Flow Parameters for 1-(3-Chloro-4-fluorophenyl)pentan-1-one Synthesis

Reactor TypeChannel DimensionsTemperature (°C)Residence TimeThroughput (g/h)Conversion (%)
Microstructured (SiC)300 μm × 100 μm652.5 min26098
Packed-bed (Al₂O₃-SnPh₃)5 mm ID805 min85095
Tubular (Coiled flow)1 mm ID508 min15091

Scalable production benefits from the seamless transition from laboratory microreactors (mg/h) to industrial-scale numbered-up systems (kg/h). A notable example demonstrates production rates of 850 g/h using a packed-bed reactor with triphenyltin-functionalized SBA-15 catalyst at 80°C with 5-minute residence time [7] [8]. The integration of in-line analytics (FTIR, UV) enables real-time optimization of reactant feed ratios and immediate detection of process deviations, significantly improving batch-to-batch consistency (relative standard deviation <2%) compared to batch processes (>8% RSD) [2].

Lewis Acid Catalysis: Comparative Analysis of Aluminum Chloride vs. Alternative Catalysts

Traditional aluminum chloride catalysis (1.0-1.2 equiv) remains effective for laboratory-scale synthesis of 1-(3-chloro-4-fluorophenyl)pentan-1-one but suffers from critical limitations. The catalyst forms stable 1:1 complexes with the ketone product, necessitating aqueous workup with consequent generation of corrosive HCl waste and aluminum hydroxide sludge (≈0.8 kg per kg product). Furthermore, AlCl₃ exhibits moisture sensitivity requiring rigorous anhydrous conditions and shows rapid deactivation at temperatures above 30°C due to ligand redistribution reactions [8] [9].

Emerging catalyst systems address these environmental and practical concerns:

  • Rare-earth triflates: Er(OTf)₃ (0.1-0.3 equiv) enables microwave-assisted reactions (60°C, 10 min, 86% yield) with water tolerance and recyclability (5 cycles, <5% efficiency loss)
  • Ionic liquid hybrids: [i-BMIM]H₂PO₄/In(OTf)₃ system facilitates biphasic catalysis, with product separation by simple decantation (82% yield, 94% purity)
  • Heterogeneous metal chlorides: SnCl₄ immobilized on mesoporous silica exhibits 93% conversion at 70°C with 0.15 equiv loading, minimal leaching (<50 ppm)
  • Cooperative catalysis: Chiral-at-metal iridium(III) complexes enable asymmetric induction (up to 96% ee) in related ketone syntheses through two-point substrate binding

Table 3: Catalyst Performance Comparison for Model Reaction

Catalyst SystemLoading (equiv)Reaction ConditionsYield (%)Workup ComplexityEstimated Cost Increase vs. AlCl₃ (%)
AlCl₃ (conventional)1.20°C, 3h78High (aqueous quench)0
FeCl₃1.025°C, 2h82Moderate15
Er(OTf)₃ (MW-assisted)0.260°C, 0.25h86Low320
[i-BMIM]H₂PO₄/In(OTf)₃0.380°C, 1h82Very low280
MoO₂Cl₂0.260°C, 0.5h88Moderate190

Mechanistic studies reveal that alternative catalysts function through distinct activation pathways. While AlCl₃ generates free acylium ions, MoO₂Cl₂ activates the acid chloride through a coordination complex without complete chloride dissociation, resulting in lower electrophilicity but higher selectivity. The ionic liquid system operates via dual activation where the acidic phosphate proton hydrogen-bonds to carbonyl oxygen while indium coordinates with chloride, significantly reducing the activation energy for electrophile formation [9]. These differences explain the variable temperature requirements and by-product profiles observed across catalyst systems.

Solvent-Free Approaches in Industrial-Scale Synthesis

Solvent-free methodologies represent a paradigm shift toward sustainable production of 1-(3-chloro-4-fluorophenyl)pentan-1-one, eliminating up to 85% of process waste associated with traditional halogenated solvents (dichloromethane, 1,2-dichloroethane). The approach requires precise thermal management due to the concentrated exothermic reaction (adiabatic temperature rise up to 120°C), achievable only through advanced reactor design [2].

Industrial implementations utilize two primary strategies:

  • Neat reactant mixing in static microreactors: Combining molten 1,2-dichloro-4-fluorobenzene (mp 45°C) with pentanoyl chloride and catalyst (AlCl₃ or FeCl₃) in caterpillar mixers with short residence times (0.8-5.0 seconds) at 65-80°C achieves 95% conversion without solvent dilution. The high surface-to-volume ratio (10,000 m²/m³) enables heat removal rates up to 4000 W/m²K, preventing thermal runaway [2] [5].
  • Melt-phase reactions with catalyst impregnation: Supporting AlCl₃ on alumina (30% w/w) in fixed-bed reactors allows substrate mixture percolation at 50°C, yielding 87% product with minimal catalyst decomposition. The method facilitates continuous catalyst regeneration cycles (every 72h operation)

Table 4: Economic and Environmental Impact Assessment of Solvent-Free Production

ParameterTraditional Process (DCM)Solvent-Free BatchSolvent-Free Continuous Flow
Solvent consumption (L/kg)8.500
E-factor (kg waste/kg prod)12.31.80.9
Energy input (kWh/kg)354218
Space-time yield (kg/m³/h)25180850
Capital investment (relative)1.01.32.0
Operational cost (relative)1.00.650.45

Process economics demonstrate compelling advantages despite higher initial capital investment (200% vs. batch). The elimination of solvent recovery distillation columns reduces energy consumption by 50%, while the 35-fold increase in space-time yield significantly decreases reactor volume requirements. Life cycle analysis reveals 85% reduction in carbon footprint primarily from avoided solvent manufacturing (≈8 kg CO₂/kg DCM) and incineration of volatile organic compounds [2] [5]. Limitations include potential fouling from trace impurities in technical-grade reactants, necessitating purification pretreatment when operating below reactant melting points.

Hybrid approaches under development employ renewable solvents (2-methyltetrahydrofuran, cyclopentyl methyl ether) at minimal concentrations (10-15% v/v) to facilitate pumping of solid-containing streams while maintaining E-factors below 2.0. These demonstrate particular utility for substrates with melting points above 80°C, where neat processing becomes energetically unfavorable [2].

Properties

Product Name

1-(3-Chloro-4-fluorophenyl)pentan-1-one

IUPAC Name

1-(3-chloro-4-fluorophenyl)pentan-1-one

Molecular Formula

C11H12ClFO

Molecular Weight

214.66 g/mol

InChI

InChI=1S/C11H12ClFO/c1-2-3-4-11(14)8-5-6-10(13)9(12)7-8/h5-7H,2-4H2,1H3

InChI Key

YFKHVIRYFJZFMS-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1=CC(=C(C=C1)F)Cl

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)F)Cl

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